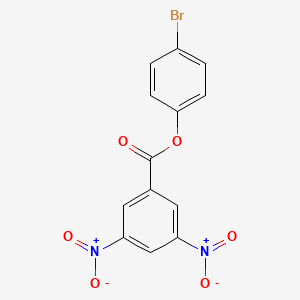
4-Bromophenyl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and 4-bromophenol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with 4-bromophenol to yield the ester.
- Formation of 3,5-dinitrobenzoyl chloride:
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- Esterification:
- React the resulting 3,5-dinitrobenzoyl chloride with 4-bromophenol.
- Reaction conditions: Use a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of acyl chlorides are applicable. Industrial processes would likely involve large-scale reactors, efficient mixing, and temperature control to ensure high yields and purity.
化学反応の分析
Types of Reactions: 4-Bromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
- Nucleophilic Substitution:
- The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Amines (e.g., aniline), thiols (e.g., thiophenol).
- Reduction:
- The nitro groups can be reduced to amino groups using reducing agents.
- Common reagents: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), iron powder with hydrochloric acid.
- Oxidation:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous sodium hydroxide (NaOH) or acidic conditions.
- Nucleophilic Substitution:
- Products: Substituted phenyl derivatives (e.g., 4-aminophenyl 3,5-dinitrobenzoate).
- Reduction:
- Products: 4-Bromophenyl 3,5-diaminobenzoate.
- Oxidation:
- Products: 3,5-dinitrobenzoic acid and 4-bromophenol.
科学的研究の応用
4-Bromophenyl 3,5-dinitrobenzoate has several applications in scientific research:
- Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in studies involving nucleophilic substitution and reduction reactions.
- Biology:
- Investigated for its potential antimicrobial properties due to the presence of nitro groups.
- Used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
- Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-Bromophenyl 3,5-dinitrobenzoate depends on the specific application and reaction it undergoes. For example:
- Antimicrobial Activity:
- The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
- Enzyme Inhibition:
- The compound can interact with enzyme active sites, leading to inhibition of enzyme activity. The bromine and nitro groups may play a role in binding to the enzyme.
類似化合物との比較
4-Bromophenyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
- Ethyl 3,5-dinitrobenzoate:
- Similar structure but with an ethyl group instead of a 4-bromophenyl group.
- Used in similar applications but may have different reactivity due to the absence of the bromine atom.
- Propyl 3,5-dinitrobenzoate:
- Similar structure but with a propyl group instead of a 4-bromophenyl group.
- Exhibits different biological activity profiles due to the variation in the alkyl side chain.
- Methyl 3,5-dinitrobenzoate:
- Similar structure but with a methyl group instead of a 4-bromophenyl group.
- Used in studies involving antifungal activity and enzyme inhibition.
特性
CAS番号 |
5335-45-5 |
|---|---|
分子式 |
C13H7BrN2O6 |
分子量 |
367.11 g/mol |
IUPAC名 |
(4-bromophenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-9-1-3-12(4-2-9)22-13(17)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H |
InChIキー |
HWYVBDNWSJZISD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



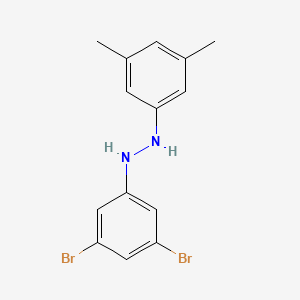
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

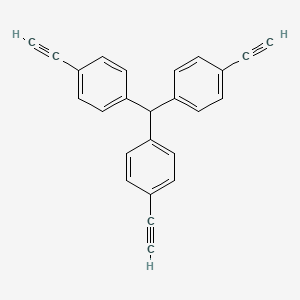
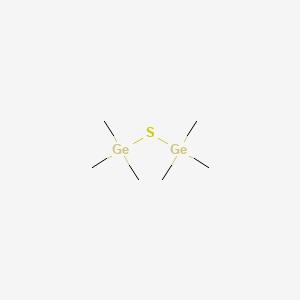
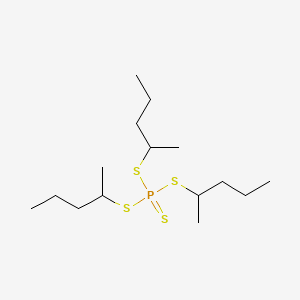

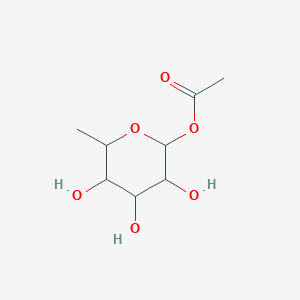
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
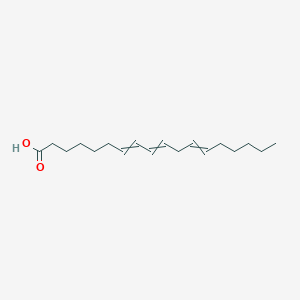

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
